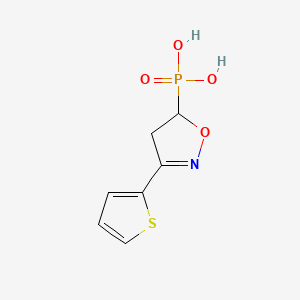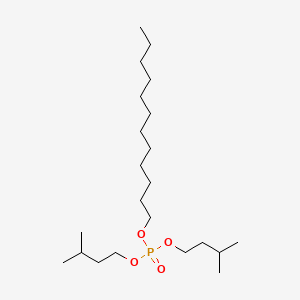
3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid is a heterocyclic compound that contains a thiophene ring, an isoxazoline ring, and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid typically involves the formation of the isoxazoline ring followed by the introduction of the phosphonic acid group. One common method involves the cyclization of a suitable precursor containing a thiophene ring and a nitrile oxide to form the isoxazoline ring. The phosphonic acid group can then be introduced through a reaction with a suitable phosphonating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, specific solvents, and reaction conditions that favor the desired product formation. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazoline ring can be reduced to form isoxazolidines.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alcohols or amines can be used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Isoxazolidines.
Substitution: Esters or amides of the phosphonic acid group.
Wissenschaftliche Forschungsanwendungen
3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid involves its interaction with specific molecular targets. The thiophene and isoxazoline rings can interact with biological molecules through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The phosphonic acid group can form strong hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Isoxazoles: Compounds with an isoxazole ring, known for their antimicrobial and anti-inflammatory properties.
Phosphonic Acids: Compounds containing a phosphonic acid group, used in various applications including medicine and agriculture.
Uniqueness
3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid is unique due to the combination of its structural features, which include a thiophene ring, an isoxazoline ring, and a phosphonic acid group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
125674-90-0 |
|---|---|
Molekularformel |
C7H8NO4PS |
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
(3-thiophen-2-yl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid |
InChI |
InChI=1S/C7H8NO4PS/c9-13(10,11)7-4-5(8-12-7)6-2-1-3-14-6/h1-3,7H,4H2,(H2,9,10,11) |
InChI-Schlüssel |
WDSMYWFWSRTOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=CS2)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)










![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)

